molecular formula C12H16O3 B103121 (2-Tert-butylphenoxy)acetic acid CAS No. 19271-90-0

(2-Tert-butylphenoxy)acetic acid

Cat. No.: B103121
CAS No.: 19271-90-0
M. Wt: 208.25 g/mol
InChI Key: JGLOJHIYXGMZEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butylphenoxy)acetic acid typically involves the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2-tert-butylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Phenolic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxyacetic acids.

Scientific Research Applications

(2-Tert-butylphenoxy)acetic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Tert-butylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Lacks the tert-butyl group, making it less hydrophobic.

    2,4-Dichlorophenoxyacetic acid: Contains chlorine atoms, which significantly alter its chemical properties and biological activity.

    2,4,5-Trichlorophenoxyacetic acid: Similar to 2,4-Dichlorophenoxyacetic acid but with an additional chlorine atom.

Uniqueness

(2-Tert-butylphenoxy)acetic acid is unique due to the presence of the tert-butyl group, which increases its hydrophobicity and can influence its interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to other phenoxyacetic acid derivatives .

Properties

IUPAC Name

2-(2-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLOJHIYXGMZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389665
Record name (2-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19271-90-0
Record name (2-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-tert-butylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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